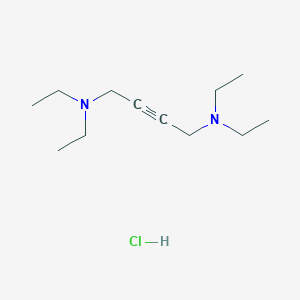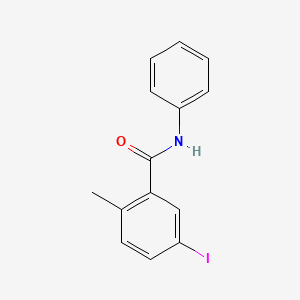
5-Iodo-2-methyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-2-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H12INO. It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the 5th position, a methyl group at the 2nd position, and an N-phenyl group.
Méthodes De Préparation
The synthesis of 5-Iodo-2-methyl-N-phenylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzoic acid and aniline.
Formation of Benzamide: The 2-methylbenzoic acid is first converted to 2-methylbenzoyl chloride using thionyl chloride. This intermediate is then reacted with aniline in the presence of a base such as triethylamine to form 2-methyl-N-phenylbenzamide.
Analyse Des Réactions Chimiques
5-Iodo-2-methyl-N-phenylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert the amide group to an amine.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Applications De Recherche Scientifique
5-Iodo-2-methyl-N-phenylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and proteins involved in cancer cell proliferation.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of iodine-containing compounds with biological systems.
Mécanisme D'action
The mechanism of action of 5-Iodo-2-methyl-N-phenylbenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as kinases, which play a crucial role in cell signaling and cancer progression.
Protein Binding: It binds to proteins involved in DNA replication and repair, thereby disrupting these processes in cancer cells.
Comparaison Avec Des Composés Similaires
5-Iodo-2-methyl-N-phenylbenzamide can be compared with other similar compounds:
2-Iodo-N-phenylbenzamide: This compound lacks the methyl group at the 2nd position, which may affect its reactivity and binding properties.
5-Iodo-2-methylbenzamide: This compound lacks the N-phenyl group, which may influence its solubility and biological activity.
N-Phenylbenzamide: This compound lacks both the iodine and methyl substituents, making it less reactive in certain chemical reactions.
Propriétés
Formule moléculaire |
C14H12INO |
|---|---|
Poids moléculaire |
337.15 g/mol |
Nom IUPAC |
5-iodo-2-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H12INO/c1-10-7-8-11(15)9-13(10)14(17)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17) |
Clé InChI |
SLDKRHZCUXBDEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)I)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


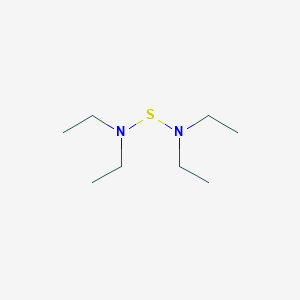
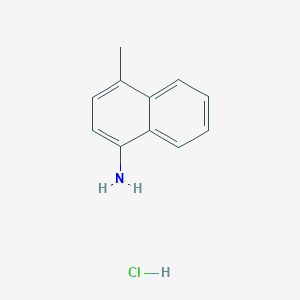
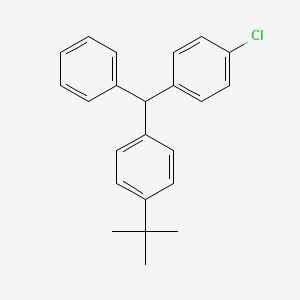
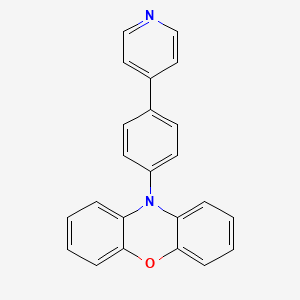
![7-chloro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14136956.png)

![3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-3H-2-benzofuran-1-one](/img/structure/B14136963.png)
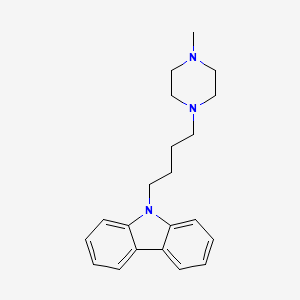
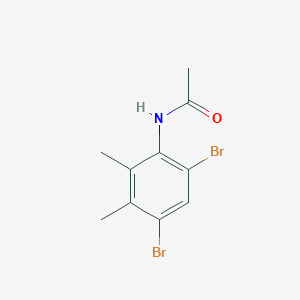
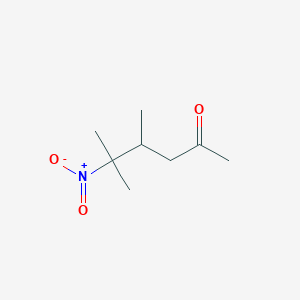
![2,2-Di-tert-butyl-4,4,6,6-tetramethyl-1-thiaspiro[2.3]hexane](/img/structure/B14136994.png)
![2-butoxy-5-(4-{(E)-[4-(4-pentylpiperazin-1-yl)phenyl]diazenyl}phenyl)pyrimidine](/img/structure/B14136996.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B14137000.png)
